Ethyl 4-((4-ethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate
Description
Ethyl 4-((4-ethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate is a heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazole core fused with a piperazine-carboxylate framework. Key structural elements include:
- A 4-ethoxyphenyl substituent, which enhances lipophilicity and modulates electronic properties.
This compound belongs to a class of hybrid molecules designed to exploit the pharmacological synergy of fused heterocyclic systems.
Properties
IUPAC Name |
ethyl 4-[(4-ethoxyphenyl)-(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O4S/c1-4-29-16-8-6-15(7-9-16)17(18-19(27)26-20(31-18)22-14(3)23-26)24-10-12-25(13-11-24)21(28)30-5-2/h6-9,17,27H,4-5,10-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNGJQJAQWKKCES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C2=C(N3C(=NC(=N3)C)S2)O)N4CCN(CC4)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-((4-ethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Thiazolotriazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazolotriazole ring.
Substitution Reactions:
Piperazine Ring Formation: The piperazine ring is synthesized through cyclization reactions involving diamines and dihaloalkanes.
Final Coupling: The final step involves coupling the thiazolotriazole core with the piperazine ring and the ethoxyphenyl group, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using batch processing techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the nitro or carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the ethoxyphenyl group, where halogenated derivatives can be replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Reagents: EDCI, DCC (dicyclohexylcarbodiimide).
Catalysts: Palladium on carbon (Pd/C), copper(I) iodide (CuI).
Major Products
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-((4-ethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent, particularly in the treatment of cancer, infectious diseases, and neurological disorders.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: It serves as a probe to study biochemical pathways and mechanisms.
Pharmaceutical Development: It is a candidate for drug development due to its complex structure and potential biological activity.
Mechanism of Action
The mechanism of action of Ethyl 4-((4-ethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to therapeutic effects. The thiazolotriazole moiety is particularly important for binding to active sites of enzymes, while the piperazine ring enhances its solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Structural Analogues and Substituent Effects
The following table highlights structural variations and their implications:
Biological Activity
Ethyl 4-((4-ethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate (CAS Number: 869342-98-3) is a complex organic compound notable for its potential biological activities. This compound features a piperazine ring, an ethoxyphenyl moiety, and a thiazolo-triazole hybrid structure, which collectively contribute to its pharmacological properties. The following sections detail the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 444.5 g/mol. The unique structural features facilitate various interactions with biological targets.
Biological Activity Overview
Research indicates that compounds with piperazine and thiazole moieties exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds containing piperazine structures have been shown to possess significant antimicrobial properties. For instance, derivatives similar to this compound have been evaluated for their effectiveness against various bacterial strains and fungi .
- Antioxidant Properties : The compound has demonstrated antioxidant activity in vitro. Studies have shown that related compounds can scavenge free radicals effectively, suggesting potential applications in preventing oxidative stress-related diseases .
The biological activity of this compound may be attributed to its ability to inhibit key enzymes involved in various metabolic pathways. For example:
-
Tyrosinase Inhibition : Similar compounds have been reported to inhibit tyrosinase (TYR), an enzyme crucial for melanin biosynthesis. This inhibition can be beneficial in treating hyperpigmentation disorders .
Compound IC50 (μM) Antioxidant Activity (EC50 μM) Compound A 3.8 9.0 Compound B >10 13.2
Study on Antimicrobial Activity
In a comparative study involving various derivatives of piperazine-based compounds, this compound exhibited promising results against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of standard antibiotics used in the study .
Study on Antioxidant Effects
Another investigation focused on the antioxidant capacity of piperazine derivatives showed that Ethyl 4-(...) had an EC50 value comparable to established antioxidants like ascorbic acid. This suggests its potential role in formulations aimed at reducing oxidative damage .
Q & A
Q. What are the key steps in synthesizing this compound, and how do reaction conditions influence yield and purity?
The synthesis involves multi-step reactions:
- Thiazolo-triazole framework formation : Cyclocondensation of thiourea derivatives with α-haloketones under reflux in ethanol .
- Piperazine coupling : Alkylation or nucleophilic substitution to attach the piperazine-carboxylate moiety, requiring anhydrous conditions and catalysts like triethylamine .
- Functional group introduction : Ethoxy/methoxy groups are added via Williamson ether synthesis, optimized at 60–80°C in DMF . Critical factors : Temperature control (prevents side reactions), solvent polarity (enhances intermediate stability), and purification via column chromatography (silica gel, eluent: chloroform/methanol) .
Q. Which spectroscopic techniques are essential for structural characterization?
- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., aromatic protons at δ 6.8–7.2 ppm, piperazine methylene at δ 3.2–3.5 ppm) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 475.56) .
- X-ray crystallography : Resolves stereochemistry and bond angles (e.g., thiazole-triazole dihedral angles < 10°) .
Q. How does the compound’s solubility impact in vitro assays?
Solubility in DMSO (≥50 mg/mL) facilitates stock solutions for cellular assays. For aqueous buffers (e.g., PBS), co-solvents like PEG-400 or cyclodextrin derivatives are required to prevent precipitation .
Advanced Research Questions
Q. How can conflicting data on biological activity (e.g., IC₅₀ variability) be resolved?
Contradictions : Discrepancies in IC₅₀ values (e.g., 2–10 μM in cancer cell lines) may arise from assay conditions (e.g., serum content, incubation time). Mitigation strategies :
- Standardize protocols: Use serum-free media for 24-hour treatments to minimize protein binding .
- Validate via orthogonal assays (e.g., ATP-based viability vs. caspase-3 activation) .
- Control for batch-to-batch purity variations (HPLC ≥95%) .
Q. What computational methods predict target interactions and guide SAR studies?
- Molecular docking : AutoDock Vina or Schrödinger Suite identifies binding poses with NLRP3 inflammasome (PDB: 6NPY) or kinase targets (e.g., EGFR). Key interactions: hydrogen bonding with thiazole NH and hydrophobic contacts with the ethoxyphenyl group .
- QSAR models : Hammett constants (σ) for substituents on the phenyl ring correlate with logP and activity (R² > 0.85 in triazole analogs) .
Q. How do steric/electronic effects of substituents modulate reactivity and bioactivity?
- Steric effects : Bulky groups (e.g., 4-bromophenyl) reduce enzymatic hydrolysis of the piperazine-carboxylate ester .
- Electronic effects : Electron-withdrawing substituents (e.g., -F) enhance thiazole ring electrophilicity, increasing covalent binding to cysteine residues in targets . Case study : Replacing 4-ethoxyphenyl with 3,4,5-trimethoxyphenyl boosts antiproliferative activity (IC₅₀ from 8.2 → 3.7 μM in MCF-7 cells) via enhanced π-stacking .
Q. What strategies optimize in vivo pharmacokinetics while maintaining efficacy?
- Prodrug modification : Replace ethyl ester with tert-butyl to slow esterase-mediated hydrolysis, extending half-life (t₁/₂ from 1.5 → 4.2 hours in rodents) .
- Nanoformulation : Encapsulation in PLGA nanoparticles improves bioavailability (AUC0–24h increased 3-fold) and reduces hepatotoxicity .
Methodological Tables
Q. Table 1. Comparative Reactivity of Key Functional Groups
| Functional Group | Reaction Type | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Thiazole NH | Alkylation | K₂CO₃, DMF, 80°C | 65–72 | |
| Piperazine | Acylation | EDC/HOBt, RT | 85–90 | |
| Ethoxy phenyl | Ether cleavage | HBr/AcOH, reflux | 78 |
Q. Table 2. Biological Activity of Structural Analogs
| Analog Substituent | Target | IC₅₀ (μM) | Selectivity Index |
|---|---|---|---|
| 4-Ethoxyphenyl (parent) | NLRP3 | 4.1 | 12.3 |
| 3,4,5-Trimethoxyphenyl | EGFR | 1.8 | 8.9 |
| 4-Bromophenyl | COX-2 | 9.5 | 2.4 |
| Data from |
Key Challenges and Future Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
